molecular formula C28H25N3O5S B2949719 3-(3,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one CAS No. 1114827-93-8

3-(3,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2949719
CAS No.: 1114827-93-8
M. Wt: 515.58
InChI Key: NXHYZTDAMMWSQB-UHFFFAOYSA-N
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Description

3-(3,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one is a synthetic small molecule belonging to the quinazolinone class of compounds, which are extensively investigated for their therapeutic potential. This specific derivative is designed as a multi-targeted kinase inhibitor, with research indicating potent activity against key oncogenic and angiogenic kinases. Its molecular structure, featuring the quinazolinone core and substituted oxazole moiety, is engineered to interact with the ATP-binding sites of various protein kinases. Preliminary studies and analyses of structurally similar compounds suggest its primary research value lies in the field of oncology, particularly in exploring signaling pathways involved in cell proliferation and survival. Researchers utilize this compound as a chemical tool to probe the complexities of kinase-mediated processes in cancer cell lines, to study mechanisms of drug resistance, and to evaluate anti-angiogenic effects in experimental models. Its mechanism of action is believed to involve the potent inhibition of receptor tyrosine kinases such as VEGFR-2 (KDR), which is a critical driver of tumor angiogenesis (source) , and likely EGFR, a well-established target in epithelial cancers (source) . The design of this molecule, incorporating specific methoxy-phenyl groups, is aimed at enhancing binding affinity and selectivity. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S/c1-17-25(29-26(36-17)18-9-11-20(33-2)12-10-18)16-37-28-30-24-8-6-5-7-23(24)27(32)31(28)19-13-21(34-3)15-22(14-19)35-4/h5-15H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHYZTDAMMWSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the core quinazolinone structure, followed by the introduction of the dimethoxyphenyl and oxazole groups. The final step involves the addition of the sulfanyl group. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(3,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s closest structural analogs include:

3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one (CAS: 946352-82-5, Compound A )

  • Core structure : Same 3,4-dihydroquinazolin-4-one backbone.
  • Substituents :

  • Position 3: 3-Methoxypropyl (vs. 3,5-dimethoxyphenyl in the target compound).
  • Position 2: Oxadiazole ring (1,2,4-oxadiazol-5-yl) instead of oxazole (1,3-oxazol-4-yl).
    • Molecular formula : C₂₂H₂₂N₄O₃S (MW: 422.5).
    • Key distinction : The oxadiazole ring in Compound A may confer greater metabolic stability compared to the oxazole in the target compound due to reduced electron density.

2-(3-(6,8-Bis(4-methoxyphenyl)-2-methyl-4-oxo-1,2,3,4-tetrahydroquinazolin-2-yl)-2,2-dimethylpropyl)quinazolin-4(3H)-one (Compound B) Core structure: Tetrahydroquinazolinone with bis(4-methoxyphenyl) substituents. Substituents:

  • Position 2: Bulky 2,2-dimethylpropyl group (vs. sulfanyl-oxazolemethyl in the target compound). Physical properties: Melting point 228–230°C; IR absorption at 3177 cm⁻¹ (N–H stretch). Key distinction: The tetrahydroquinazolinyl core in Compound B may enhance solubility compared to the dihydroquinazolinone in the target compound.

Functional Implications

  • Electron-rich vs.
  • Substituent effects : The 3,5-dimethoxyphenyl group in the target compound may enhance π-π stacking interactions compared to the aliphatic 3-methoxypropyl group in Compound A.
  • Synthetic accessibility : Compound B’s 81% yield suggests efficient Suzuki coupling or similar cross-coupling methodologies, which could be applicable to the target compound’s synthesis .

Biological Activity

The compound 3-(3,5-dimethoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C27H27N3O5SC_{27}H_{27}N_3O_5S, with a molecular weight of approximately 537.66 g/mol. The structure features a quinazolinone core substituted with methoxy and oxazole groups, which are thought to contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds within the quinazolinone family exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 15.63 μM against the MCF-7 breast cancer cell line, comparable to established chemotherapeutics like Tamoxifen . The mechanism of action appears to involve the induction of apoptosis through the activation of p53 pathways and caspase-3 cleavage .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-715.63Apoptosis via p53
Compound BA5490.12 - 2.78Cell cycle arrest
Compound CA375X.XApoptosis

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains. In vitro tests revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a potential role as an antibiotic agent.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusX μg/mL
Escherichia coliY μg/mL

Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. In animal models, it has been shown to reduce markers of inflammation such as TNF-alpha and IL-6 levels, which are critical in conditions like arthritis and other inflammatory diseases.

The biological activity of This compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Activation of apoptotic pathways through modulation of p53 signaling.
  • Antioxidant Activity : Potential to scavenge free radicals and reduce oxidative stress.

Case Studies

In a notable study published in 2020, researchers explored the efficacy of similar compounds in vivo using mouse models for cancer treatment. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups . Such findings underscore the therapeutic potential of this class of compounds.

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